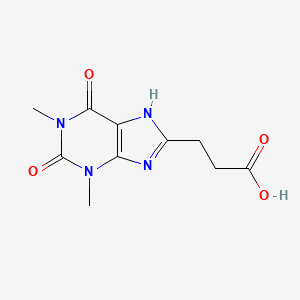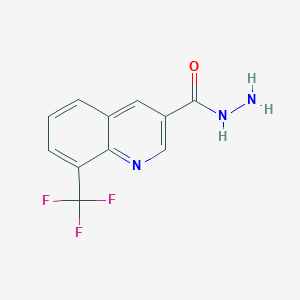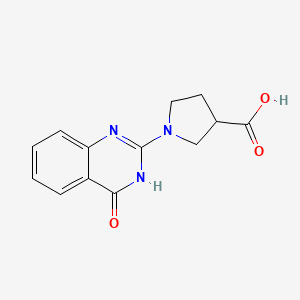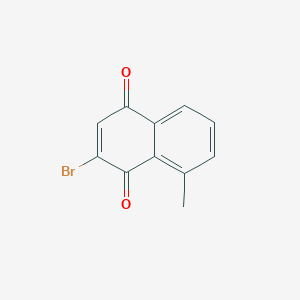![molecular formula C13H23FN2O2 B11860136 tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11860136.png)
tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 9-fluoro-2,6-diazaspiro[45]decane-2-carboxylate is a synthetic organic compound with the molecular formula C13H23FN2O2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a fluorine atom and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically performed in an organic solvent like dichloromethane at low temperatures.
Reduction: LiAlH4, NaBH4; reactions are usually carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions often require a polar aprotic solvent like dimethylformamide (DMF) and may be catalyzed by a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or alcohol, while substitution reactions can introduce various functional groups at the fluorine position.
Scientific Research Applications
tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including spirocyclic drugs and natural product analogs.
Biological Studies: Researchers use it to study the effects of spirocyclic structures on biological activity and to develop new bioactive molecules.
Industrial Applications: It is employed in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: Similar structure but lacks the fluorine atom.
tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate: Contains an oxygen atom instead of a fluorine atom.
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate: Features an oxygen atom and a different spirocyclic arrangement.
Uniqueness
tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C13H23FN2O2 |
|---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-5-13(9-16)8-10(14)4-6-15-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
AJOUKHANSJIMET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CCN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)


![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)




![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)



